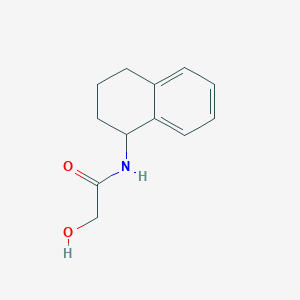

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

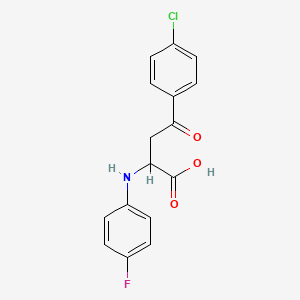

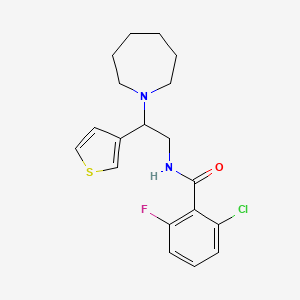

“2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the molecular weight of 205.26 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is “2-hydroxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide” and its InChI code is "1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15)" . This suggests that the compound has a tetrahydronaphthalenyl group attached to an acetamide group via a nitrogen atom, and a hydroxy group attached to the second carbon of the acetamide group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 205.25 .科学的研究の応用

Novel Hydroxamic Acid-based Inhibitor

A compound containing a metal-chelating hydroxamate group, closely related to 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, demonstrated potent APN activity inhibition and inhibited the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, showcasing potential anti-angiogenic activity (Lee et al., 2005).

Enamides Synthesis from Ketones

Research on the synthesis of enamides from ketones, particularly involving compounds like N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, indicates significant progress in the development of chiral amines, palladium-catalyzed reactions, and waste disposal methods. This synthesis pathway emphasizes the importance of such compounds in organic chemistry and potential pharmaceutical applications (Zhao et al., 2011).

Synthesis of Halo-Indanones and Tetralones

A method involving the regioselective oxidation of compounds similar to this compound, followed by acidic hydrolysis, has been developed for synthesizing 7-haloindanones and 8-halotetralones. This method highlights the potential for these compounds in creating haloindanone or halotetralone derivatives, which are valuable in various chemical syntheses (Nguyen et al., 2003).

Hydrogen, Stacking, and Halogen Bonding Study

An in-depth study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed the importance of N-H···O, C-H···O contacts, and weak C-H···π and Se···N interactions in stabilizing crystal structures. This research provides valuable insights into the design of new compounds with specific bonding characteristics for desired physical and chemical properties (Gouda et al., 2022).

One-Pot Synthesis Using Nano Magnetite

A study demonstrated the efficiency of Fe3O4 magnetic nanoparticles in the one-pot synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation. This research underscores the potential of nanotechnology in facilitating efficient, clean, and high-yield chemical synthesis processes (Mokhtary & Torabi, 2017).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOVZWCAMQWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

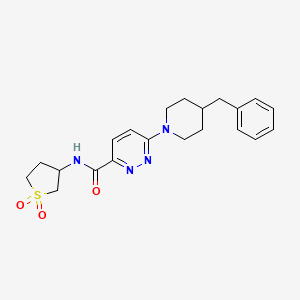

![5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2977550.png)

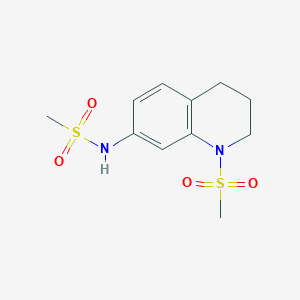

![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)

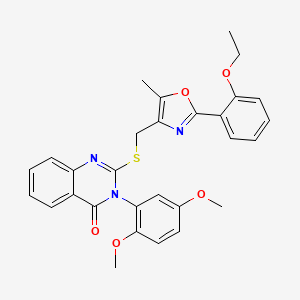

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)

![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)